molecular formula C14H30O4P- B14631274 Butyl decyl phosphate CAS No. 54653-20-2

Butyl decyl phosphate

Cat. No.: B14631274
CAS No.: 54653-20-2
M. Wt: 293.36 g/mol
InChI Key: FLHUDXNLUORBGA-UHFFFAOYSA-M
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Description

Butyl decyl phosphate is an organic compound belonging to the class of alkyl phosphates. It is characterized by the presence of butyl and decyl groups attached to a phosphate moiety. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Butyl decyl phosphate can be synthesized through the esterification of phosphoric acid with butanol and decanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to maintain consistent reaction conditions and high yields. The process may also include purification steps such as distillation or crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: Butyl decyl phosphate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to produce phosphoric acid and the corresponding alcohols (butanol and decanol).

    Oxidation: The compound can be oxidized to form phosphonic acids under specific conditions.

    Substitution: It can participate in nucleophilic substitution reactions where the phosphate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed:

    Hydrolysis: Phosphoric acid, butanol, and decanol.

    Oxidation: Phosphonic acids.

    Substitution: Various substituted phosphates depending on the nucleophile used.

Scientific Research Applications

Butyl decyl phosphate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in the formulation of biological buffers and as a component in cell lysis solutions.

    Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the production of detergents, emulsifiers, and lubricants.

Mechanism of Action

The mechanism of action of butyl decyl phosphate is primarily related to its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of hydrophobic and hydrophilic substances. This property is particularly useful in emulsification processes and in enhancing the bioavailability of hydrophobic drugs.

Comparison with Similar Compounds

  • Butyl octyl phosphate
  • Butyl dodecyl phosphate
  • Decyl hexyl phosphate

Comparison: Butyl decyl phosphate is unique due to its specific chain lengths, which provide a balance between hydrophilic and hydrophobic properties. This balance makes it particularly effective as a surfactant compared to other similar compounds with shorter or longer alkyl chains. The specific chain lengths also influence its solubility and interaction with other molecules, making it suitable for a wider range of applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for producing butyl decyl phosphate, and how can purity be validated?

this compound is synthesized via esterification of decyl alcohol with phosphoric acid derivatives. A common method involves reacting decyl alcohol with polyphosphoric acid under controlled temperature (e.g., 60–80°C) to minimize side reactions like hydrolysis . Purity validation typically employs high-performance liquid chromatography (HPLC) with a sodium dodecyl sulfate (SDS)-acetonitrile mobile phase to separate unreacted precursors and byproducts . Confirmatory techniques like infrared spectroscopy (IR) can identify characteristic P=O (~1250 cm⁻¹) and P-O-C (~1050 cm⁻¹) stretches .

Q. How can researchers ensure sample stability during spectroscopic or chromatographic analysis of this compound?

Stability depends on avoiding hydrolysis and oxidation. Store samples in anhydrous solvents (e.g., methanol) at –20°C to prevent degradation. For chromatographic analysis, use acidic mobile phases (pH ~3.0) with phosphate buffers to suppress ionization and improve peak resolution . Include inert antioxidants like BHT (butylated hydroxytoluene) in sample preparations to mitigate oxidative side reactions .

Advanced Research Questions

Q. What methodological considerations are critical for quantifying this compound in complex matrices (e.g., biological or environmental samples)?

  • Matrix Interference : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from lipids or proteins. Adjust elution gradients to separate structurally similar surfactants .
  • Detection Limits : Employ tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) for trace quantification. Optimize collision energy for the parent ion (e.g., m/z 293 → 97 for phosphate fragment) .
  • Calibration : Include internal standards (e.g., deuterated analogs) to correct for matrix effects and instrument drift .

Q. How should researchers address contradictory data in surfactant activity studies of this compound?

Contradictions in critical micelle concentration (CMC) or emulsification efficiency often arise from:

  • Sample Heterogeneity : Ensure consistent alkyl chain lengths via GC-MS analysis, as impurities in decyl alcohol precursors alter surfactant behavior .
  • Experimental Conditions : Standardize pH (e.g., neutral vs. acidic) and ionic strength, which affect micelle formation. Use dynamic light scattering (DLS) to monitor micelle size distribution under varied conditions .
  • Statistical Validation : Perform triplicate measurements with ANOVA to assess variability between replicates .

Q. What advanced techniques can elucidate the interaction mechanisms of this compound with lipid bilayers or enzymes?

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics between this compound and membrane models (e.g., DPPC liposomes) .
  • Molecular Dynamics Simulations : Use software like GROMACS to model phosphate headgroup interactions with lipid acyl chains, focusing on hydrogen bonding and hydrophobic effects .
  • Enzyme Inhibition Assays : Test phosphatase activity in the presence of this compound using colorimetric substrates (e.g., p-nitrophenyl phosphate) and Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive) .

Q. Methodological Guidelines for Experimental Design

Q. How to design a robust study investigating the environmental persistence of this compound?

  • Sample Collection : Use passive samplers (e.g., POCIS) in aquatic systems to account for temporal variability .
  • Degradation Analysis : Conduct OECD 301F biodegradation tests under aerobic conditions, monitoring phosphate release via ion chromatography .
  • Ecotoxicology : Perform Daphnia magna acute toxicity assays (EC50) with controls for water hardness, as Ca²⁺/Mg²⁺ ions complex phosphate groups and alter bioavailability .

Q. What frameworks are recommended for formulating hypothesis-driven research questions on this compound?

Apply the FINER criteria :

  • Feasible : Ensure access to analytical tools (e.g., LC-MS/MS) and synthetic precursors.
  • Novel : Explore understudied applications, such as its role in drug delivery nanoemulsions.
  • Ethical : Adhere to green chemistry principles by minimizing solvent waste in synthesis .
  • Relevant : Align with global priorities like surfactant biodegradability .

Q. Data Analysis and Reporting Standards

Q. How to optimize data reproducibility in studies involving this compound?

  • Metadata Documentation : Report exact molar ratios in synthesis, solvent grades, and instrument parameters (e.g., HPLC column type, gradient program) .
  • Open Data Practices : Deposit raw spectral/chromatographic data in repositories like Zenodo for independent validation .
  • Error Analysis : Use RSD (relative standard deviation) thresholds (<5% for replicates) to flag outliers .

Properties

CAS No.

54653-20-2

Molecular Formula

C14H30O4P-

Molecular Weight

293.36 g/mol

IUPAC Name

butyl decyl phosphate

InChI

InChI=1S/C14H31O4P/c1-3-5-7-8-9-10-11-12-14-18-19(15,16)17-13-6-4-2/h3-14H2,1-2H3,(H,15,16)/p-1

InChI Key

FLHUDXNLUORBGA-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCOP(=O)([O-])OCCCC

Origin of Product

United States

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